molecular formula C11H11FO2 B2715631 7-Fluorospiro[3,4-dihydro-2H-1-benzoxepine-5,2'-oxirane] CAS No. 2248331-35-1

7-Fluorospiro[3,4-dihydro-2H-1-benzoxepine-5,2'-oxirane]

Cat. No. B2715631
CAS RN: 2248331-35-1
M. Wt: 194.205
InChI Key: DDJBSSBHXWZQCG-UHFFFAOYSA-N
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Description

Spiro compounds are a class of organic compounds that have two molecular rings sharing one atom . The prefix ‘7-Fluoro’ indicates the presence of a fluorine atom at the 7th position of the compound. The ‘3,4-dihydro-2H-1-benzoxepine’ part suggests a benzoxepine ring which is a seven-membered cyclic compound containing an oxygen atom . The ‘5,2’-oxirane’ part indicates an oxirane (or an epoxide) group, which is a three-membered ring containing an oxygen atom .


Synthesis Analysis

The synthesis of such complex spiro compounds usually involves multiple steps and different types of chemical reactions . For instance, the synthesis of similar benzoxepin-derived compounds has been reported to involve reactions like Michael addition .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques like FT-IR, 1H-NMR, 13C-NMR, and MASS spectroscopy . These techniques can provide detailed information about the functional groups present and the connectivity of atoms in the molecule .


Chemical Reactions Analysis

The chemical reactivity of such compounds would depend on the functional groups present in the molecule. For instance, the presence of an oxirane group might make the compound susceptible to reactions like ring-opening .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their molecular structure. For instance, the presence of a fluorine atom might influence the compound’s reactivity, stability, and other properties .

Mechanism of Action

The mechanism of action of such compounds would depend on their biological activity. For instance, some benzothiadiazine-dioxide derivatives have been reported to show activities like antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activation, and AMPA receptor modulation .

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific chemical structure and biological activity. Detailed safety data would typically be available once the compound has been thoroughly studied and tested .

Future Directions

The future research directions for such compounds could involve exploring their potential biological activities, optimizing their synthesis, studying their mechanism of action, and assessing their safety and efficacy .

properties

IUPAC Name

7-fluorospiro[3,4-dihydro-2H-1-benzoxepine-5,2'-oxirane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-8-2-3-10-9(6-8)11(7-14-11)4-1-5-13-10/h2-3,6H,1,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJBSSBHXWZQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CO2)C3=C(C=CC(=C3)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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